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Compound of Interest

Compound Name: N-cyclopropyl-4-iodobenzamide

Cat. No.: B2879678

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a
plausible synthetic route for the chemical compound N-cyclopropyl-4-iodobenzamide. This
document is intended to serve as a valuable resource for researchers and professionals in the
fields of medicinal chemistry, organic synthesis, and drug development.

Spectroscopic Data

The following tables summarize the available spectroscopic data for N-cyclopropyl-4-
iodobenzamide.

Table 1: '"H NMR Spectroscopic Data

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

7.80 d,J=8.4Hz 2H Ar-H

7.55 d,J=84Hz 2H Ar-H

6.25 brs 1H NH

2.89-2.83 m 1H Cyclopropyl-CH

0.86-0.81 m 2H Cyclopropyl-CH:z

0.62-0.58 m 2H Cyclopropyl-CH:z
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Note: Data obtained from the *H NMR spectrum provided by MedChemExpress.

Table 2: **C NMR Spectroscopic Data

Chemical Shift (ppm) Assighment

Data not available in public domain

Table 3: Infrared (IR) SpectroscopicData

Wavenumber (cm~12) Assignment

Data not available in public domain

IablgA._Mass_SpggimmﬂnL(MSLQata

Assignment

Data not available in public domain

Experimental Protocols

The following section details the experimental protocols for the synthesis of N-cyclopropyl-4-
iodobenzamide and the general procedures for acquiring the spectroscopic data.

Synthesis of N-cyclopropyl-4-iodobenzamide

This protocol describes a standard amide coupling reaction between 4-iodobenzoic acid and
cyclopropylamine using a carbodiimide coupling agent.

Materials:

4-lodobenzoic acid

Cyclopropylamine

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Hydroxybenzotriazole (HOBt)
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» N,N-Diisopropylethylamine (DIPEA)

¢ Dichloromethane (DCM), anhydrous

e N,N-Dimethylformamide (DMF), anhydrous

e Saturated aqueous sodium bicarbonate solution

e Brine (saturated aqueous sodium chloride)

¢ Anhydrous magnesium sulfate (MgSOQOa)

« Silica gel for column chromatography

o Ethyl acetate and hexanes for chromatography

Procedure:

e To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-
iodobenzoic acid (1.0 equivalent), HOBt (1.2 equivalents), and a minimal amount of
anhydrous DMF to dissolve the solids.

e Add anhydrous DCM to the flask, followed by cyclopropylamine (1.1 equivalents) and DIPEA
(2.5 equivalents).

e Stir the mixture at room temperature for 10 minutes.

e Cool the reaction mixture to 0 °C in an ice bath.

e Slowly add EDC (1.2 equivalents) portion-wise to the reaction mixture.

 Allow the reaction to warm to room temperature and stir overnight.

» Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate
solution.

o Separate the organic layer and wash it sequentially with water and brine.
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» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced
pressure.

» Purify the crude product by flash column chromatography on silica gel, using a gradient of
ethyl acetate in hexanes as the eluent.

o Combine the fractions containing the pure product and evaporate the solvent to yield N-
cyclopropyl-4-iodobenzamide as a solid.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

* 'H NMR: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The
sample is dissolved in deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide
(DMSO-de). Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

e 13C NMR: Carbon NMR spectra are recorded on the same spectrometer at a corresponding
frequency (e.g., 100 MHz or 125 MHz). The sample is dissolved in CDCIs or DMSO-ds.
Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy:

» IR spectra are recorded on an FTIR spectrometer. The solid sample is analyzed as a thin film
on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is typically recorded over
the range of 4000-400 cm™1.

Mass Spectrometry (MS):

o Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (El)
mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) and introduced into the ion source. The mass-to-charge ratio (m/z) of the
molecular ion and major fragment ions are reported.

Visualizations

The following diagram illustrates the synthetic workflow for N-cyclopropyl-4-iodobenzamide.
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Data and Synthesis of
N-cyclopropyl-4-iodobenzamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2879678#spectroscopic-data-nmr-ir-ms-for-n-
cyclopropyl-4-iodobenzamide]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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